Lipophilicity (LogP) Comparison: 1-tert-Butyl-5-nitro-1H-indazol-3-amine vs. N1-Unsubstituted 5-Nitro-1H-indazol-3-amine
The N1-tert-butyl substituent in 1-tert-butyl-5-nitro-1H-indazol-3-amine significantly increases lipophilicity compared to the unsubstituted parent compound 5-nitro-1H-indazol-3-amine. The target compound exhibits a LogP value of 2.2817 , whereas the N1-unsubstituted analog has a predicted LogP of approximately 0.8–1.2 based on structural class comparisons . This represents an approximate 10–30× increase in octanol-water partition coefficient, directly impacting passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2817 |
| Comparator Or Baseline | 5-Nitro-1H-indazol-3-amine (N1-unsubstituted): Predicted LogP ~0.8–1.2 (class-level estimate) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.5 units (target is ~10–30× more lipophilic) |
| Conditions | Calculated/predicted LogP values; exact measurement conditions not reported |
Why This Matters
Higher LogP enables improved membrane permeability and potential CNS access, making the tert-butyl substituted compound the preferred choice for programs targeting intracellular or CNS-located therapeutic targets.
